N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base. The resulting quinoline derivative is then acylated with 4-ethylbenzoyl chloride to introduce the 4-ethylbenzoyl group. Finally, the dimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pfitzinger reaction and acylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline core suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features may allow it to interact with biological targets, leading to potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes, while the dimethoxyphenyl group can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide
- N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- 3-(3,4-dimethoxyphenyl)-propionic acid
Uniqueness
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of a quinoline core and a dimethoxyphenyl group. This structure provides a balance of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H26N2O5 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
InChI |
InChI=1S/C28H26N2O5/c1-4-18-9-11-19(12-10-18)27(32)22-16-30(23-8-6-5-7-21(23)28(22)33)17-26(31)29-20-13-14-24(34-2)25(15-20)35-3/h5-16H,4,17H2,1-3H3,(H,29,31) |
InChI Key |
ASWHVACMENDLBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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